Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate
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Overview
Description
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyrrolidine ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate typically involves multiple steps One common method starts with the reaction of a benzylamine derivative with a suitable diketone under acidic conditions to form the pyrrole ring This intermediate is then subjected to a cyclization reaction to form the fused pyrrolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include benzylamine, diketones, and Boc anhydride.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-Benzyl-3-hydroxy-2-oxo[5H]pyrrole-4-carboxylate: This compound shares a similar pyrrole structure but differs in the functional groups attached.
Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate: Another similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate is unique due to its fused ring structure and the presence of the Boc protecting group. This makes it more stable and versatile in synthetic applications compared to its analogs.
Properties
Molecular Formula |
C21H28N2O5 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl 1-benzyl-3-oxo-2,4,6,6a-tetrahydropyrrolo[3,4-b]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-5-27-18(25)21-14-23(19(26)28-20(2,3)4)12-16(21)22(13-17(21)24)11-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3 |
InChI Key |
YZLZIIVRLWTGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CN(CC1N(CC2=O)CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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